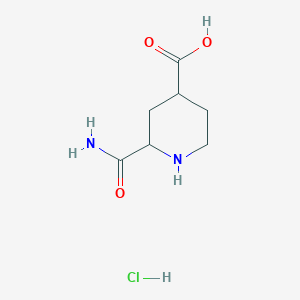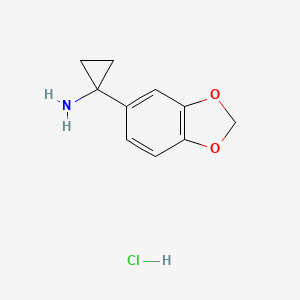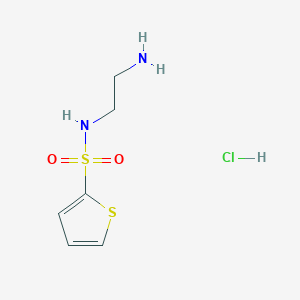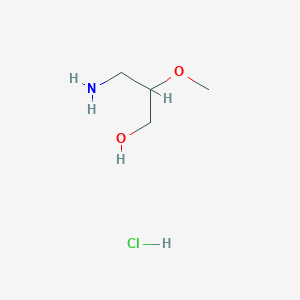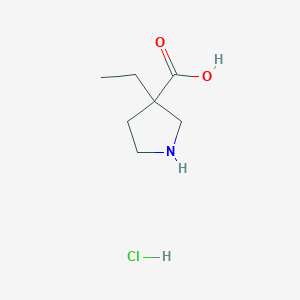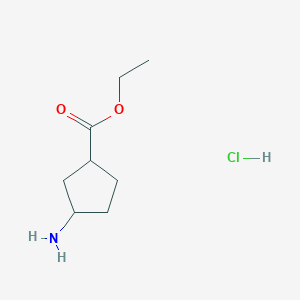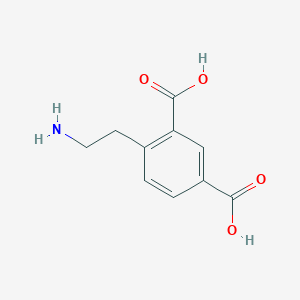
4-(2-Aminoethyl)benzene-1,3-dioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)benzene-1,3-dioic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol It is known for its unique structure, which includes an aminoethyl group attached to a benzene ring that is substituted with two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)benzene-1,3-dioic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of a precursor compound, such as this compound, which undergoes a series of chemical reactions to introduce the aminoethyl group and the carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)benzene-1,3-dioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminoethyl group and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
科学的研究の応用
4-(2-Aminoethyl)benzene-1,3-dioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Aminoethyl)benzene-1,3-dioic acid involves its interaction with molecular targets and pathways within biological systems. The aminoethyl group and carboxylic acid groups play a key role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2-Aminoethyl)benzene-1,3-dioic acid include other benzene derivatives with amino and carboxylic acid groups. Some examples are:
- 4-(2-Aminoethyl)benzene-1,2-dioic acid
- 4-(2-Aminoethyl)benzene-1,4-dioic acid
- This compound
Uniqueness
The presence of both aminoethyl and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .
特性
IUPAC Name |
4-(2-aminoethyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFDJDLAFXKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
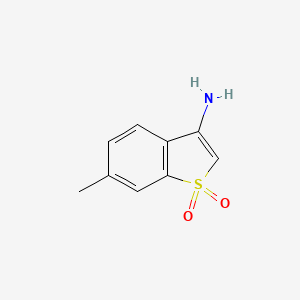

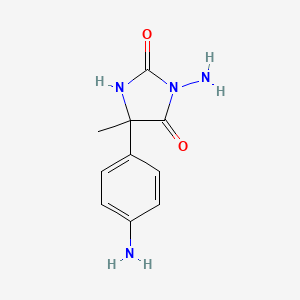

![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)

